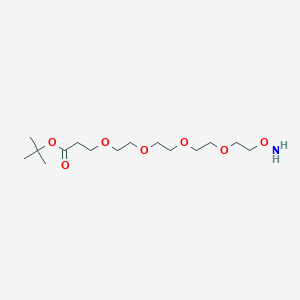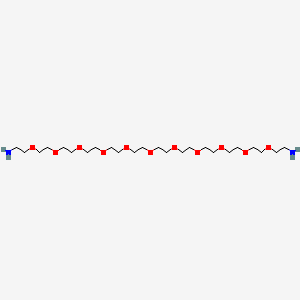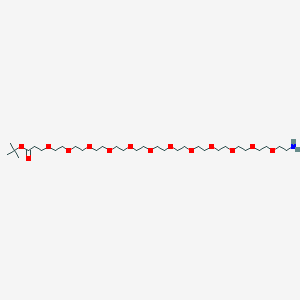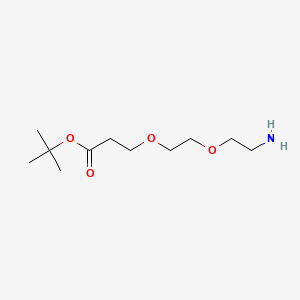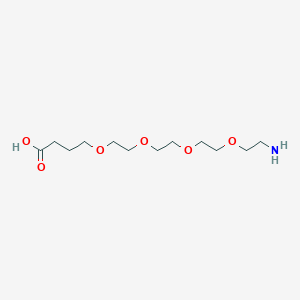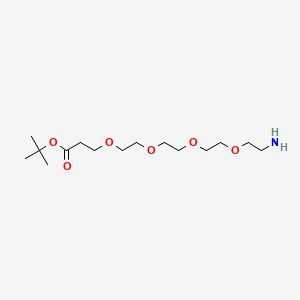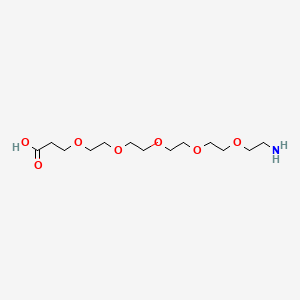
AP20187
Vue d'ensemble
Description
Cette dimérisation initie des cascades de signalisation biologique, l'expression des gènes ou perturbe les interactions protéine-protéine . AP20187 est largement utilisé dans la recherche scientifique pour étudier les fonctions cellulaires, les voies de signalisation et les interactions protéiques .
Applications De Recherche Scientifique
AP20187 has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
The B/B Homodimerizer is classified as a Category 1A Carcinogen and a Category 2 Flammable Liquid . It is recommended to use personal protection equipment when handling this chemical . It is also advised to use explosion-proof electrical/ventilating/lighting equipment and to take action to prevent static discharges .
Orientations Futures
The B/B Homodimerizer has been used in over 2,000 research groups, with over 400 scientific publications to date . It has been used for functional studies of receptor and non-receptor tyrosine kinases, receptor and non-receptor serine/threonine kinases, non-kinase receptors, signaling proteases, adaptor proteins, cell adhesion and rolling, DNA looping, activation of recombinase, RNA splicing, protein splicing, and glycosylation . This suggests that the B/B Homodimerizer will continue to be a valuable tool in various areas of biological research.
Analyse Biochimique
Biochemical Properties
AP20187 interacts with fusion proteins containing the DmrB domain, leading to their dimerization . This dimerization activates the fusion proteins, triggering biochemical reactions such as the apoptosis pathway . The nature of these interactions is reversible, allowing for control over the activation and deactivation of these proteins .
Cellular Effects
This compound has significant effects on various types of cells. In cancer therapies and adoptive cell therapies, this compound is used to induce apoptosis, effectively eliminating specific cells . It influences cell function by activating the apoptosis pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the dimerization of fusion proteins containing the DmrB domain . This dimerization is induced by this compound binding to these proteins, leading to their activation . The activated proteins can then exert their effects at the molecular level, including changes in gene expression and the activation of the apoptosis pathway .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving a murine model of breast cancer, the viability of cancer cells was significantly reduced when treated with this compound
Metabolic Pathways
This interaction leads to the activation of these proteins and the subsequent triggering of biochemical reactions such as the apoptosis pathway .
Transport and Distribution
As a cell-permeable ligand, this compound can enter cells and interact with intracellular proteins .
Subcellular Localization
Given its role as a chemical inducer of dimerization, it can be inferred that this compound interacts with fusion proteins at their location within the cell .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
AP20187 est généralement préparé en dissolvant le composé dans de l'éthanol à 100 % pour créer une solution mère. Pour les expériences in vivo, une solution mère de 42 mM est recommandée . La solution mère peut être conservée à -20 °C pour une utilisation à long terme. Pour préparer une solution de dosage, la solution mère est diluée avec du PEG-400 et du Tween-80 dans l'eau .
Méthodes de production industrielle
La production industrielle de this compound implique la synthèse de sa structure chimique, qui comprend plusieurs étapes de synthèse organique. Le composé est ensuite purifié pour atteindre un niveau de pureté élevé, généralement supérieur à 98 % tel que déterminé par chromatographie liquide haute performance (CLHP) .
Analyse Des Réactions Chimiques
AP20187 subit diverses réactions chimiques, notamment :
Dimérisation : This compound induit la dimérisation des protéines de liaison à la FK506, ce qui est crucial pour son activité biologique.
Dégradation : Le composé est sensible à une dégradation spontanée lorsqu'il est stocké à l'obscurité à -20 °C.
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé pour étudier la dimérisation des protéines et les voies de signalisation résultantes.
Biologie : Employé dans l'étude des fonctions cellulaires, de l'apoptose et des interactions protéiques.
Mécanisme d'action
This compound agit comme un inducteur chimique de dimérisation (ICD). Il se lie aux protéines de liaison à la FK506, les amenant à se dimériser. Cette dimérisation active les voies de signalisation en aval, conduisant à divers effets biologiques tels que l'expression des gènes et l'apoptose . L'activité du composé est réversible, permettant des études contrôlées des interactions protéiques et des voies de signalisation .
Comparaison Avec Des Composés Similaires
AP20187 est similaire à d'autres dimérisateurs chimiques tels que AP1903 et la rapamycine. this compound est unique dans sa capacité à induire la dimérisation des protéines de liaison à la FK506 avec une grande spécificité et une grande efficacité . D'autres composés similaires comprennent :
AP1903 : Un autre dimérisateur chimique utilisé dans des applications similaires mais avec des propriétés de liaison différentes.
This compound se distingue par sa grande pureté, sa perméabilité cellulaire et son action spécifique sur les protéines de liaison à la FK506, ce qui en fait un outil précieux dans la recherche scientifique .
Propriétés
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGUMKAXUXKGI-BPNHAYRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H107N5O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098203 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195514-80-8 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AP 20187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of AP20187?
A1: this compound exerts its effects by binding to and inducing the dimerization of proteins containing a modified FK506 binding protein (FKBP) domain, specifically the Fv2E variant. [, , , ] This dimerization can activate downstream signaling pathways depending on the protein fused to the FKBP domain.
Q2: What are some examples of proteins that have been successfully targeted by this compound for dimerization?
A2: Researchers have fused the FKBP domain to a variety of proteins, including: * Receptor tyrosine kinases: Including fibroblast growth factor receptor 1 (FGFR1), [, ] the thrombopoietin receptor (Mpl), [, ] and the insulin receptor. [] * Cytokine receptors: Such as the interleukin-6 receptor (gp130) [] and kinase insert domain-containing receptor (KDR). [] * Other signaling proteins: Like the Ste20-like kinase (SLK) [] and the E2-conjugating enzyme Cdc34. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided papers do not contain specific spectroscopic data for this compound.
Q5: Has this compound been used successfully in in vivo studies?
A6: Yes, this compound has demonstrated efficacy in several animal models, including mice and Xenopus laevis . [, , , , , , , , ]
Q6: Are there concerns regarding the stability of this compound under physiological conditions?
A6: While the provided papers don't directly address stability issues, the successful use of this compound in in vivo models suggests adequate stability for those experimental setups.
Q7: Does this compound possess any inherent catalytic activity?
A8: No, this compound itself does not possess catalytic properties. Its function relies solely on its ability to induce dimerization of target proteins. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



